Sulfuriodidoite
Description
Sulfuriodidoite (hypothetical formula: S-I-O, exact stoichiometry undefined in available literature) is a sulfur-iodine-oxygen ternary compound hypothesized in theoretical inorganic chemistry studies. Its proposed structure involves alternating sulfur and iodine atoms bridged by oxygen, though this remains speculative without empirical validation.
Properties
CAS No. |
32694-99-8 |
|---|---|
Molecular Formula |
IO2S- |
Molecular Weight |
190.97 g/mol |
InChI |
InChI=1S/HIO2S/c1-4(2)3/h(H,2,3)/p-1 |
InChI Key |
KYYGVPJWZGTLKQ-UHFFFAOYSA-M |
Canonical SMILES |
[O-]S(=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuriodidoite can be synthesized through several methods:
Direct Combination: The reaction of sulfur and iodine was initially attempted but proved to be inconclusive due to the low thermodynamic stability of the compound.
Double Replacement Reactions: Successful synthesis was achieved through the reaction of disulfur dichloride with hydroiodic acid[ \text{S}_2\text{Cl}_2 + 2 \text{HI} \rightarrow \text{S}_2\text{I}_2 + 2 \text{HCl} ] This method was later confirmed to produce disulfur diiodide.
Industrial Production Methods
Industrial production of this compound is not common due to its instability and the complexity of its synthesis. Most production methods are confined to laboratory settings where controlled conditions can be maintained.
Chemical Reactions Analysis
Types of Reactions
Sulfuriodidoite undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form sulfur dioxide and iodine.
Reduction: It can be reduced to elemental sulfur and hydrogen iodide.
Substitution: It can undergo substitution reactions with halogens to form other sulfur halides.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine.
Reducing Agents: Hydrogen, metals like zinc.
Substitution Reagents: Halogens such as chlorine and bromine.
Major Products Formed
Oxidation: Sulfur dioxide (SO₂) and iodine (I₂).
Reduction: Elemental sulfur (S) and hydrogen iodide (HI).
Substitution: Sulfur dichloride (S₂Cl₂) and sulfur dibromide (S₂Br₂).
Scientific Research Applications
Sulfuriodidoite has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other sulfur compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism by which sulfuriodidoite exerts its effects involves the interaction of its sulfur and iodine atoms with various molecular targets. In biological systems, it can disrupt cellular processes by interacting with proteins and enzymes, leading to antimicrobial effects. The exact molecular pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfuriodidoite shares functional and structural similarities with sulfites (SO₃²⁻) and thiosulfates (S₂O₃²⁻), though key distinctions exist in composition, reactivity, and applications.
Structural Comparison
| Property | This compound (Hypothetical) | Sulfite (SO₃²⁻) | Thiosulfate (S₂O₃²⁻) |
|---|---|---|---|
| Core Structure | S-I-O chains | Trigonal pyramidal (S⁺⁴) | Tetrahedral (S⁺² and S⁰) |
| Oxidation States | S: +2, I: +1, O: -2 | S: +4 | S: +2 (central), S: -2 (terminal) |
| Bonding | Covalent-polar | Polar covalent | Polar covalent with disulfide bond |
In contrast, sulfites and thiosulfates exhibit well-defined geometries and oxidation states, critical for their roles in industrial and biological systems .
Functional Comparison
| Application | This compound | Sulfite | Thiosulfate |
|---|---|---|---|
| Catalysis | Hypothesized in halogenation | Limited | Gold leaching (mining) |
| Redox Activity | High (theoretical) | Moderate (e.g., wine preservative) | High (photography fixer) |
| Stability | Likely air-sensitive | Air-stable (as salts) | Decomposes in acidic conditions |
Sulfites are widely used as preservatives in food and beverages due to their antioxidant properties , while thiosulfates are critical in photographic development and cyanide detoxification. This compound’s predicted instability in ambient conditions may limit its practical use without stabilization strategies.
Research Findings
- Sulfite Determination : Advanced ion chromatography methods (e.g., AOAC International protocols) achieve sulfite detection limits of 0.1 ppm, underscoring its analytical importance .
- Thiosulfate Complexity : Its dual sulfur oxidation states enable unique reaction pathways, such as in the Büchner reaction for organic synthesis .
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